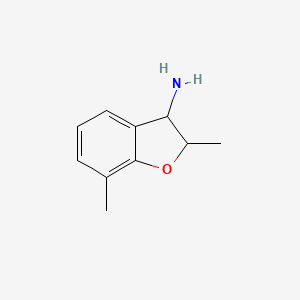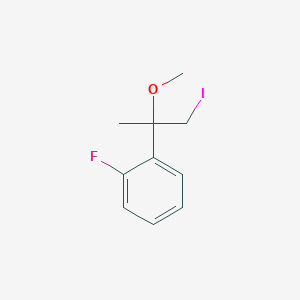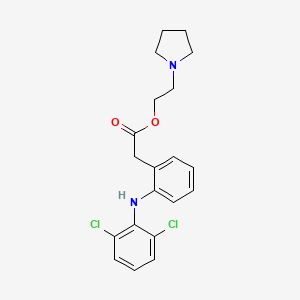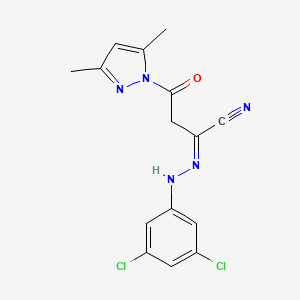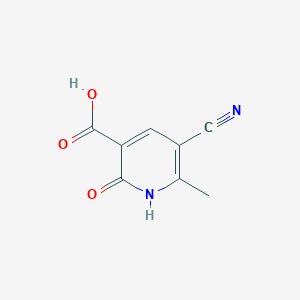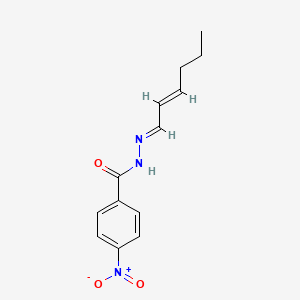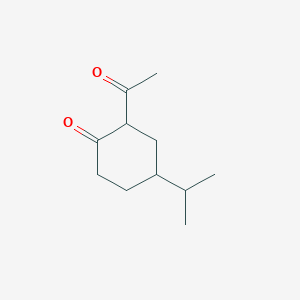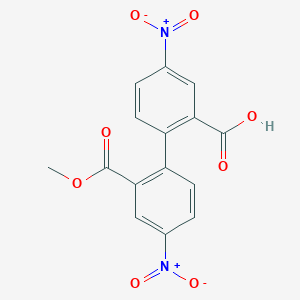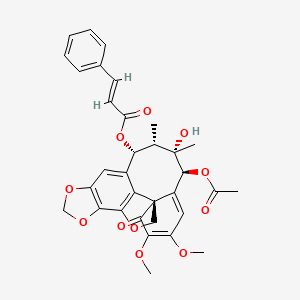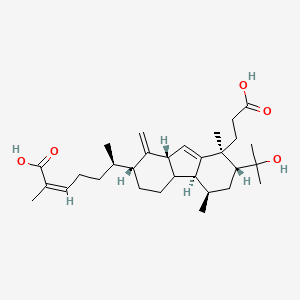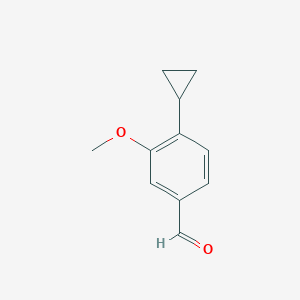
4-Cyclopropyl-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropyl group at the fourth position and a methoxy group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organoboron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of reagents and catalysts may also be influenced by cost and availability.
化学反応の分析
Types of Reactions
4-Cyclopropyl-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Cyclopropyl-3-methoxybenzoic acid.
Reduction: 4-Cyclopropyl-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Cyclopropyl-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological processes involving aldehydes.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Cyclopropyl-3-methoxybenzaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropyl and methoxy groups may influence the compound’s reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
4-Methoxybenzaldehyde: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Cyclopropyl-4-methoxybenzaldehyde: Similar structure but with different substitution pattern, which can lead to different reactivity and applications.
Uniqueness
4-Cyclopropyl-3-methoxybenzaldehyde is unique due to the presence of both the cyclopropyl and methoxy groups on the benzene ring
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
4-cyclopropyl-3-methoxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-13-11-6-8(7-12)2-5-10(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3 |
InChIキー |
ZZPUVEJFSBSPAF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)
